molecular formula C24H27NO4 B2907683 3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 2375274-36-3

3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B2907683
CAS RN: 2375274-36-3
M. Wt: 393.483
InChI Key: WMAITKNAVDCEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid is a chemical compound with the following IUPAC name: 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(tert-butyl)pyrrolidine-3-carboxylic acid . Its molecular formula is C24H27NO4 , and it has a molecular weight of 393.48 g/mol .

Scientific Research Applications

Drug Discovery

The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Asymmetric Organocatalysis

Pyrrolidine-based organocatalysts have been used in asymmetric synthesis . The substituted sulfamide moiety was linked to the pyrrolidine scaffold of (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate . This shows the potential of the compound in the field of asymmetric organocatalysis.

Biological Activity

The compound’s structure, which includes a pyrrolidine ring, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound could be used in the development of new drugs with different biological profiles.

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in molecules like this compound is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Stereogenicity Studies

One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . This compound, with its pyrrolidine ring, can be used to study how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Synthetic Methods

The compound can be used to study synthetic methods. For example, the substituted sulfamide moiety was linked to the pyrrolidine scaffold of (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate, exploiting two similar synthetic pathways .

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

3-tert-butyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-23(2,3)24(21(26)27)12-13-25(15-24)22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAITKNAVDCEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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